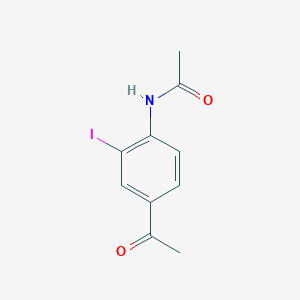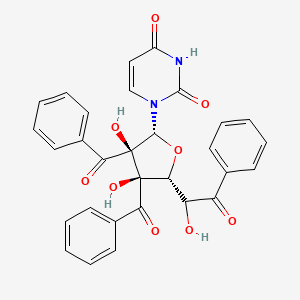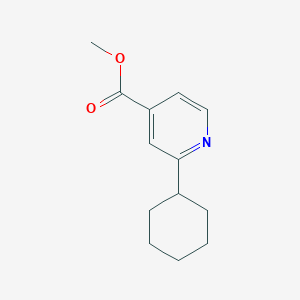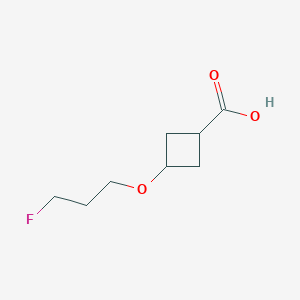
3-Methyl-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxobutanenitrile, also known as 3-methyl-4-oxobutyronitrile, is an organic compound with the molecular formula C5H7NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-oxobutanenitrile can be synthesized through several methods. One common synthetic route involves the acylation of (1-methyl-4(1H)-pyridinylidene)acetonitrile with chloroacetyl chloride, leading to the formation of 4-chloro-2-[1-methyl-4(1H)-pyridinylidene]-3-oxobutanenitrile. This intermediate can then undergo cyclization with primary amines to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted nitriles and other organic compounds.
Scientific Research Applications
3-Methyl-4-oxobutanenitrile has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or receptors, leading to modulation of biological activity .
Comparison with Similar Compounds
3-Methyl-4-oxobutanenitrile can be compared with other similar compounds, such as:
3-Oxobutanenitrile: Lacks the methyl group at the third position, making it less sterically hindered.
Butanenitrile, 3-methyl-: Lacks the ketone functional group, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and biological contexts.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(4-7)2-3-6/h4-5H,2H2,1H3 |
InChI Key |
GSDBCUROWGFXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



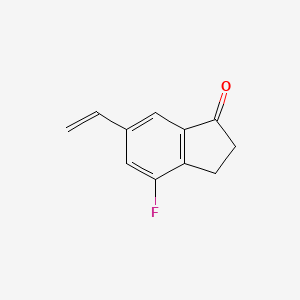
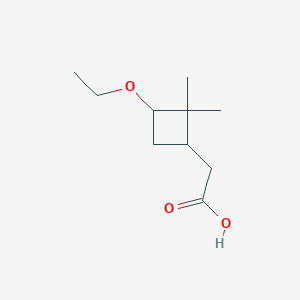
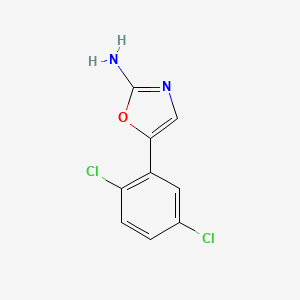

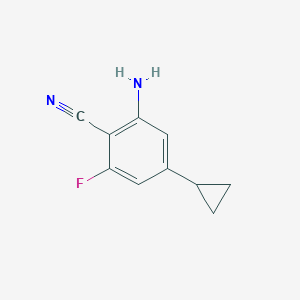
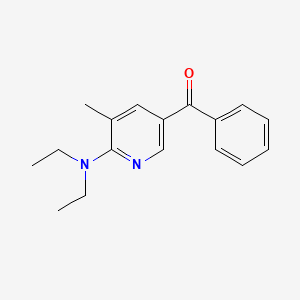
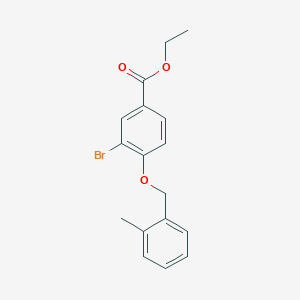
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)
